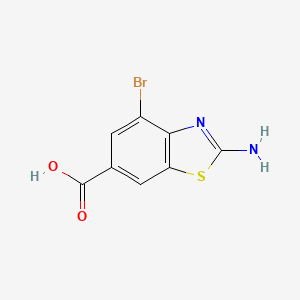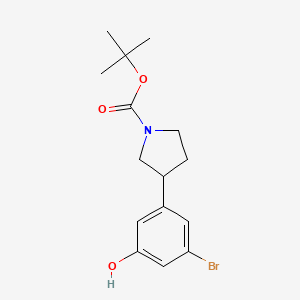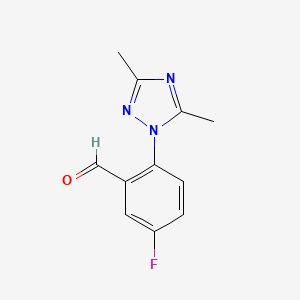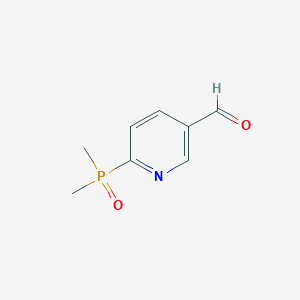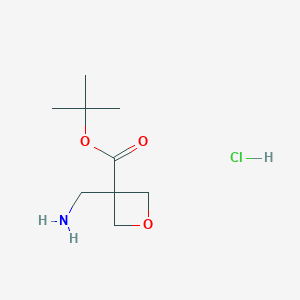![molecular formula C10H19NO5 B15307359 (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid](/img/structure/B15307359.png)
(2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups during chemical reactions. This compound is of significant interest in the field of organic chemistry due to its versatility and utility in various synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amino acid can then be purified by standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of Boc-protected amino acids, including this compound, follows similar principles but is optimized for large-scale synthesis. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
(2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
Oxidation and Reduction: The methoxy group can be oxidized to a carboxylic acid or reduced to an alcohol, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Coupling Reagents: Such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for peptide coupling.
Major Products Formed
Free Amino Acid: Formed after Boc deprotection.
Carboxylic Acid or Alcohol: Depending on the oxidation or reduction conditions.
Peptides: Formed through coupling reactions with other amino acids or peptides.
科学的研究の応用
(2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein structure-function relationships.
Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme catalysis. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-[(E)-{[(tert-butoxy)carbonyl]amino}(1H-pyrazol-1-yl)methylidene]amino]butanoate
Uniqueness
(2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid is unique due to the presence of the methoxy group, which can undergo specific chemical transformations not possible with other Boc-protected amino acids. This makes it a valuable intermediate in the synthesis of complex molecules and peptides with unique properties .
特性
分子式 |
C10H19NO5 |
|---|---|
分子量 |
233.26 g/mol |
IUPAC名 |
(2S)-2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-6-5-7(15-4)8(12)13/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 |
InChIキー |
VJDDIZFIHZRFLU-ZETCQYMHSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)OC |
正規SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine](/img/structure/B15307303.png)
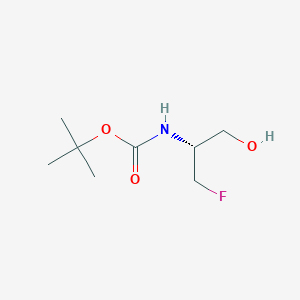

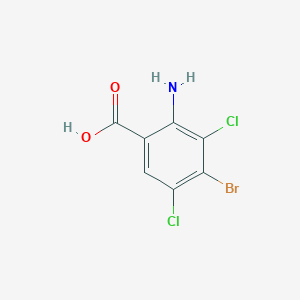
![6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B15307320.png)
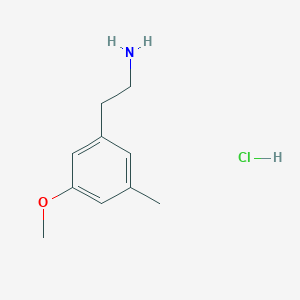
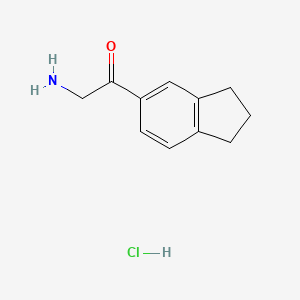
![1-[({4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methyl)sulfanyl]ethan-1-one](/img/structure/B15307339.png)
![2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B15307341.png)
